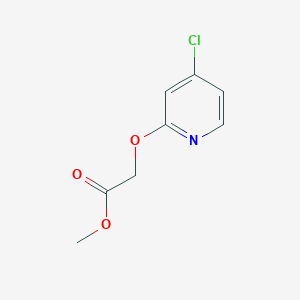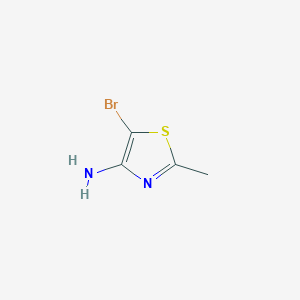![molecular formula C9H7FN2O2 B11902112 7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a fluorine atom at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position. The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or toluene .
Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity. These methods are optimized for large-scale production and often employ catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic environments, and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
2-Methyl-imidazo[1,2-A]pyridine-3-carboxylic acid: Similar structure but without the fluorine atom, leading to variations in reactivity and activity.
7-Fluoro-imidazo[1,2-A]pyridine: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H7FN2O2 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) |
Clave InChI |
MIUSFUMUEVCHHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC(=CC2=N1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)

![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)






![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)



